N-[(3-fluoropyridin-2-yl)methyl]-6-methylquinazolin-4-amine
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Overview
Description
N-[(3-fluoropyridin-2-yl)methyl]-6-methylquinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a fluoropyridine moiety attached to a quinazoline core, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluoropyridin-2-yl)methyl]-6-methylquinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoropyridine Intermediate: The synthesis begins with the preparation of the 3-fluoropyridine intermediate.
Coupling with Quinazoline Derivative: The 3-fluoropyridine intermediate is then coupled with a quinazoline derivative. This step often involves a nucleophilic substitution reaction where the fluoropyridine acts as a nucleophile, attacking the electrophilic carbon of the quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluoropyridin-2-yl)methyl]-6-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, palladium catalysts, bases like potassium carbonate.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N-[(3-fluoropyridin-2-yl)methyl]-6-methylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme kinetics and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of N-[(3-fluoropyridin-2-yl)methyl]-6-methylquinazolin-4-amine involves its interaction with specific molecular targets. The fluoropyridine moiety enhances the compound’s ability to bind to active sites of enzymes or receptors, thereby modulating their activity. The quinazoline core contributes to the compound’s stability and facilitates its interaction with hydrophobic pockets within the target proteins .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloropyridin-2-yl)methyl]-6-methylquinazolin-4-amine
- N-[(3-bromopyridin-2-yl)methyl]-6-methylquinazolin-4-amine
- N-[(3-iodopyridin-2-yl)methyl]-6-methylquinazolin-4-amine
Uniqueness
N-[(3-fluoropyridin-2-yl)methyl]-6-methylquinazolin-4-amine is unique due to the presence of the fluorine atom in the pyridine ring. Fluorine imparts distinct electronic properties, such as increased electronegativity and reduced basicity, which can enhance the compound’s binding affinity and selectivity towards biological targets. Additionally, the fluorine atom can improve the compound’s metabolic stability and bioavailability compared to its halogenated analogs .
Properties
IUPAC Name |
N-[(3-fluoropyridin-2-yl)methyl]-6-methylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4/c1-10-4-5-13-11(7-10)15(20-9-19-13)18-8-14-12(16)3-2-6-17-14/h2-7,9H,8H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMNBIOTEDJCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NCC3=C(C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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